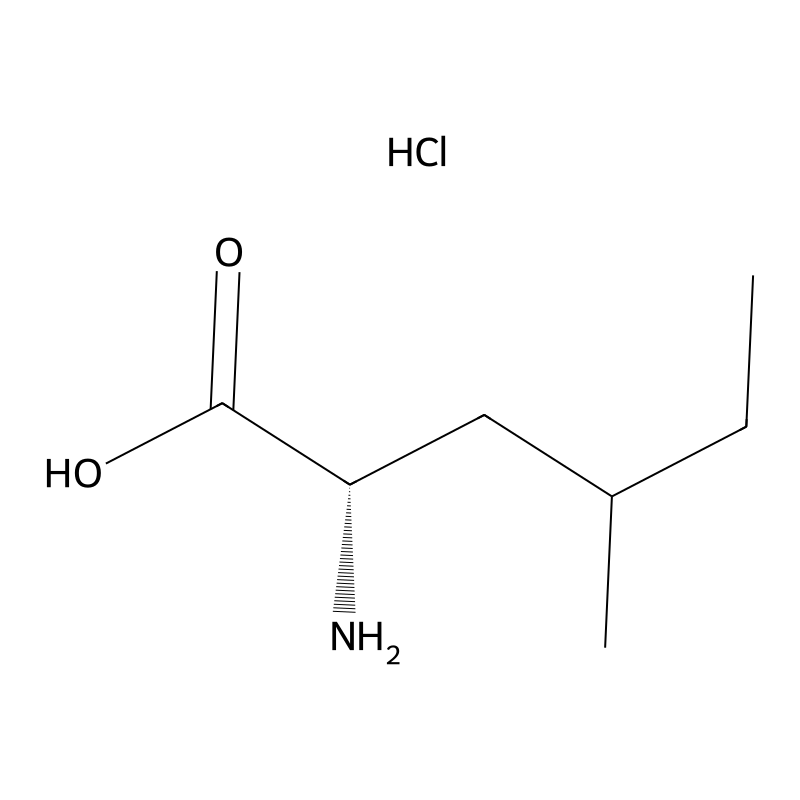

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Research:

(2S)-2-Amino-4-methylhexanoic acid hydrochloride serves as a reference standard in pharmaceutical research and development []. It aids in the identification, quantification, and purity assessment of L-isoleucine in pharmaceutical formulations and biological samples []. This ensures the accuracy and consistency of the tested materials, crucial for drug development and quality control.

Biochemical Research:

In biochemical research, (2S)-2-Amino-4-methylhexanoic acid hydrochloride can be used to study protein structure and function. L-isoleucine is one of the 20 building blocks of proteins, and its specific positioning within the protein sequence influences its folding and activity. The high purity of the hydrochloride salt allows researchers to study the impact of L-isoleucine on protein behavior in a controlled and well-defined manner [].

(2S)-2-Amino-4-methylhexanoic acid; hydrochloride is an amino acid derivative, specifically a hydrochloride salt of the amino acid (2S)-2-amino-4-methylhexanoic acid. This compound is closely related to leucine, an essential amino acid vital for protein synthesis and metabolic functions. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications. Its molecular formula is , and it has a molecular weight of approximately 178.66 g/mol.

- Oxidation: The amino group can be oxidized to form various derivatives, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: The carboxyl group can be reduced to form alcohol derivatives, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other substituted derivatives using reagents like acyl chlorides or anhydrides.

These reactions allow for the synthesis of various derivatives that can be used in different scientific and industrial applications.

(2S)-2-Amino-4-methylhexanoic acid; hydrochloride plays a crucial role in biological systems. As a building block of proteins, it is involved in protein synthesis and metabolism. Its specific positioning within protein sequences influences protein folding and activity, which is essential for maintaining cellular functions. Additionally, this compound has been studied for its potential therapeutic effects, particularly in muscle metabolism and recovery .

The synthesis of (2S)-2-amino-4-methylhexanoic acid; hydrochloride typically begins with leucine. The process involves the following steps:

- Starting Material: Leucine is used as the primary starting material.

- Hydrochloride Formation: Leucine is reacted with hydrochloric acid in an aqueous solution under controlled temperature conditions to form the hydrochloride salt.

- Purification: The resulting product undergoes purification through crystallization or other separation techniques to ensure high purity .

In industrial settings, batch processing methods are employed to scale up production while maintaining quality and consistency.

(2S)-2-Amino-4-methylhexanoic acid; hydrochloride has diverse applications across various fields:

- Chemistry: It serves as a building block in peptide synthesis and other complex molecules.

- Biology: Utilized as a precursor in protein biosynthesis and as a reference standard in pharmaceutical research.

- Medicine: Investigated for potential therapeutic effects and included in formulations for specific medications.

- Industry: Employed in the production of various industrial chemicals and as a reagent in chemical processes .

Research indicates that (2S)-2-amino-4-methylhexanoic acid; hydrochloride interacts with specific molecular targets involved in amino acid metabolism. It acts as a substrate for enzymatic reactions that are critical for protein biosynthesis and cellular metabolism. Studies have shown that variations in its concentration can affect protein structure and function, highlighting its importance in biochemical research .

Several compounds share structural similarities with (2S)-2-amino-4-methylhexanoic acid; hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | C6H13NO2 | Essential amino acid involved in protein synthesis; precursor to several metabolic pathways. |

| Isoleucine | C6H13NO2 | Essential branched-chain amino acid important for muscle metabolism and immune function. |

| Valine | C5H11NO2 | Another branched-chain amino acid that plays a role in muscle growth and energy production. |

The uniqueness of (2S)-2-amino-4-methylhexanoic acid; hydrochloride lies in its specific structural configuration, which influences its biological activity and interaction with proteins compared to other similar compounds like leucine, isoleucine, and valine .

International Union of Pure and Applied Chemistry Nomenclature and Derivative Terminology

The systematic nomenclature of (2S)-2-amino-4-methylhexanoic acid follows established International Union of Pure and Applied Chemistry principles for amino acid naming conventions. According to the International Union of Pure and Applied Chemistry-International Union of Biochemistry and Molecular Biology Joint Commission on Biochemical Nomenclature, the systematic name is constructed by identifying the longest carbon chain containing the carboxylic acid group, with the amino group designated at the 2-position and the methyl substituent at the 4-position [1] [2].

The complete International Union of Pure and Applied Chemistry name "(2S)-2-amino-4-methylhexanoic acid" indicates a six-carbon chain (hexanoic acid) with an amino group at the second carbon position and a methyl branch at the fourth carbon position [3] [4]. The stereochemical designation (2S) specifies the spatial arrangement around the α-carbon atom according to the Cahn-Ingold-Prelog priority rules [1] [2].

The hydrochloride salt formation follows standard nomenclature principles where the amino acid serves as the base component, with hydrochloric acid providing the chloride counterion. This results in the molecular formula C₇H₁₆ClNO₂ for the hydrochloride salt, compared to C₇H₁₅NO₂ for the free amino acid [5] [6].

Derivative terminology encompasses various chemical modifications and related compounds. The compound is also known by the common name L-Homoisoleucine, reflecting its structural relationship to the proteinogenic amino acid isoleucine with an additional methylene group [4] [7]. Alternative systematic names include "2-amino-4-methylhexanoic acid" and "4-methylnorleucine" [8] [5].

| Naming System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Systematic Name | (2S)-2-amino-4-methylhexanoic acid |

| Common Name | L-Homoisoleucine |

| Chemical Abstract Service Number | 19833-02-4 |

| Molecular Formula | C₇H₁₅NO₂ |

| Stereochemical Designation | (2S,4R/S)-configuration |

| International Chemical Identifier | InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |

| Simplified Molecular Input Line Entry System Notation | CCC(C)CC@HC(O)=O |

Structural Analogues in the Leucine Family

The leucine family of amino acids comprises branched-chain amino acids characterized by aliphatic side chains containing methyl substituents. (2S)-2-amino-4-methylhexanoic acid represents an extended homologue within this family, sharing structural similarities with leucine, isoleucine, and valine [9] [10] [11].

Leucine (2-amino-4-methylpentanoic acid) serves as the primary structural analogue, featuring a γ-methyl branching pattern identical to (2S)-2-amino-4-methylhexanoic acid. The key difference lies in the carbon chain length: leucine contains a five-carbon backbone (C₅), while (2S)-2-amino-4-methylhexanoic acid extends to six carbons (C₆) [12] [13] [14].

Isoleucine (2-amino-3-methylpentanoic acid) differs in both branching position and stereochemistry, with the methyl substituent located at the β-position (carbon 3) rather than the γ-position (carbon 4). This positional difference significantly impacts the compound's biological activity and metabolic fate [11] [15].

Valine (2-amino-3-methylbutanoic acid) represents the shortest member of the branched-chain amino acid family, with β-methyl branching on a four-carbon backbone. Despite structural similarities, valine lacks the extended carbon chain present in (2S)-2-amino-4-methylhexanoic acid [11] [16].

The non-proteinogenic analogue alloisoleucine shares the same molecular formula as isoleucine but differs in stereochemical configuration around the β-carbon atom. This relationship parallels the structural variation observed between different stereoisomers of (2S)-2-amino-4-methylhexanoic acid [17] [18].

| Amino Acid | International Union of Pure and Applied Chemistry Name | Carbon Chain Length | Branch Position | Molecular Weight | Classification |

|---|---|---|---|---|---|

| Leucine | 2-Amino-4-methylpentanoic acid | C₆ | γ-methyl (position 4) | 131.17 g/mol | Proteinogenic Branched-Chain Amino Acid |

| Isoleucine | 2-Amino-3-methylpentanoic acid | C₆ | β-methyl (position 3) | 131.17 g/mol | Proteinogenic Branched-Chain Amino Acid |

| Valine | 2-Amino-3-methylbutanoic acid | C₅ | β-methyl (position 3) | 117.15 g/mol | Proteinogenic Branched-Chain Amino Acid |

| (2S)-2-Amino-4-methylhexanoic acid | 2-Amino-4-methylhexanoic acid | C₇ | γ-methyl (position 4) | 145.20 g/mol | Non-proteinogenic |

| Alloisoleucine | 2-Amino-3-methylpentanoic acid | C₆ | β-methyl (position 3) | 131.17 g/mol | Non-proteinogenic |

| Norleucine | 2-Aminohexanoic acid | C₆ | No branch | 131.17 g/mol | Non-proteinogenic |

Positional Isomerism in Branched-Chain Amino Acids

Positional isomerism in branched-chain amino acids occurs when compounds share identical molecular formulas but differ in the position of substituent groups along the carbon chain. (2S)-2-amino-4-methylhexanoic acid exhibits several forms of positional isomerism, contributing to structural diversity within the amino acid family [19] [20].

The primary form of positional isomerism involves the location of the methyl substituent. In (2S)-2-amino-4-methylhexanoic acid, the methyl group occupies the γ-position (carbon 4), distinguishing it from hypothetical isomers where the methyl group might be positioned at the β-position (carbon 3) or δ-position (carbon 5) [19] [21].

Stereoisomerism represents another critical aspect of structural variation. The (2S)-configuration denotes the spatial arrangement around the α-carbon atom, while the (2R)-enantiomer exhibits mirror-image stereochemistry. The (2R)-2-amino-4-methylhexanoic acid (Chemical Abstract Service Number: 1344970-55-3) demonstrates enantiomeric isomerism with the (2S)-form [22] [19].

Diastereoisomerism occurs when multiple chiral centers exist within the same molecule. The comparison between isoleucine and alloisoleucine illustrates this phenomenon, where both compounds share the same molecular formula but differ in stereochemical configuration around the β-carbon atom [17] [18].

Constitutional isomerism encompasses compounds with identical molecular formulas but different bonding patterns. Various methylhexanoic acid isomers can be constructed by altering the position of the methyl substituent or modifying the carbon skeleton arrangement [19] [23].

The maple syrup urine disease provides clinical evidence for the biological significance of positional isomerism. Patients with this condition accumulate alloisoleucine, a stereoisomer of isoleucine, demonstrating how subtle structural differences can impact metabolic pathways and physiological function [17] [24].

| Isomer Type | Compound Name | Chemical Abstract Service Number | Stereochemical Difference | Biological Activity |

|---|---|---|---|---|

| Structural Isomer | Various methylhexanoic acid isomers | Multiple | Different carbon skeleton | Variable |

| Stereoisomer (S-configuration) | (2S)-2-Amino-4-methylhexanoic acid | 19833-02-4 | S-configuration at α-carbon | Specific to L-form |

| Stereoisomer (R-configuration) | (2R)-2-Amino-4-methylhexanoic acid | 1344970-55-3 | R-configuration at α-carbon | Minimal biological activity |

| Diastereomer | Alloisoleucine vs Isoleucine | 1509-34-8 | Different β-carbon configuration | Distinct metabolic roles |

| Enantiomer | L- vs D-forms | Various | Mirror image structures | Opposite optical rotation |

Taxonomic Classification Within Non-Proteinogenic Amino Acids

The taxonomic classification of (2S)-2-amino-4-methylhexanoic acid within the broader category of non-proteinogenic amino acids follows a hierarchical system based on chemical structure, biological origin, and functional properties. This classification system provides a framework for understanding the compound's relationship to other amino acids and its position in biochemical taxonomy [25] [26].

At the highest level, (2S)-2-amino-4-methylhexanoic acid belongs to the kingdom of organic compounds, specifically within the phylum of amino acids and derivatives. This classification recognizes the fundamental structural characteristics shared by all amino acids: the presence of both amino and carboxyl functional groups attached to a carbon skeleton [27] [28].

The class designation of alpha amino acids distinguishes compounds where both the amino and carboxyl groups are attached to the same carbon atom (α-carbon). This structural arrangement is characteristic of proteinogenic amino acids and their non-proteinogenic analogues [16] [27].

Within the order of aliphatic amino acids, (2S)-2-amino-4-methylhexanoic acid is classified based on its non-aromatic side chain structure. This distinguishes it from aromatic amino acids such as phenylalanine, tyrosine, and tryptophan [29] [27].

The family classification of branched-chain amino acids reflects the presence of a branched aliphatic side chain. This family includes both proteinogenic members (leucine, isoleucine, valine) and non-proteinogenic analogues like (2S)-2-amino-4-methylhexanoic acid [10] [11].

The subfamily designation of non-proteinogenic amino acids distinguishes compounds that are not encoded by the standard genetic code from the twenty standard proteinogenic amino acids. This classification encompasses over 140 naturally occurring amino acids that are not incorporated into proteins during translation [25] [26].

The type classification of methyl-substituted amino acids reflects the specific structural feature of methyl group substitution on the carbon chain. This classification helps organize compounds based on their substitution patterns and chemical properties [30] [31].

The subtype designation of gamma-methyl amino acids specifies the position of the methyl substituent at the γ-position (carbon 4) of the amino acid backbone. This positional specificity is crucial for understanding structure-activity relationships [32] [33].

The functional group classification as essential amino acid analogues recognizes the structural similarity between (2S)-2-amino-4-methylhexanoic acid and the essential amino acid leucine. This classification suggests potential biological activities and metabolic interactions [9] [34].

| Classification Level | Category | Characteristics |

|---|---|---|

| Kingdom | Organic Compounds | Carbon-based biological molecules |

| Phylum | Amino Acids and Derivatives | Contain amino and carboxyl groups |

| Class | Alpha Amino Acids | α-amino and α-carboxyl configuration |

| Order | Aliphatic Amino Acids | Non-aromatic side chains |

| Family | Branched Chain Amino Acids | Branched aliphatic side chains |

| Subfamily | Non-proteinogenic Amino Acids | Not encoded in genetic code |

| Type | Methyl-substituted Amino Acids | Methyl group substitution |

| Subtype | Gamma-methyl Amino Acids | Methyl branch at γ-position |

| Functional Group | Essential Amino Acid Analogues | Structural similarity to essential amino acids |

Research findings indicate that non-proteinogenic amino acids serve diverse biological functions beyond protein synthesis. They function as intermediates in biosynthetic pathways, components of secondary metabolites, and regulatory molecules in various biological processes [32] [33]. The taxonomic classification of (2S)-2-amino-4-methylhexanoic acid within this framework provides insight into its potential biological roles and evolutionary relationships.

The classification system also facilitates the identification of structurally related compounds and the prediction of biological activities based on structural similarity. This approach has proven valuable in drug discovery and the development of amino acid-based therapeutics [35] [36].

Studies have demonstrated that non-proteinogenic amino acids can exhibit unique chemical properties not found in standard proteinogenic amino acids. These properties include enhanced stability, altered stereochemistry, and novel functional group reactivity [33] [35]. The taxonomic classification helps organize these diverse compounds according to their structural and functional characteristics.